2-Cyclohexyl-1-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride
Overview
Description
2-Cyclohexyl-1-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride is a synthetic organic compound It possesses a unique chemical structure, integrating a cyclohexyl group with an imidazo[1,5-a]pyrazine framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-1-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride typically involves multi-step organic synthesis. The process can include:
Formation of the imidazo[1,5-a]pyrazine core: : This step involves the condensation of appropriate precursors under controlled conditions, often utilizing cyclization agents.
Attachment of the cyclohexyl group: : This is usually achieved via a substitution reaction, where a cyclohexyl halide reacts with the imidazo[1,5-a]pyrazine intermediate.
Hydrochloride formation: : The final step involves converting the base compound into its hydrochloride salt through the addition of hydrochloric acid.
Industrial Production Methods
On an industrial scale, the production is scaled up by optimizing each step to ensure efficiency, yield, and purity. This involves precise control of reaction temperatures, solvent choices, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-1-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride can undergo several types of chemical reactions:
Oxidation: : Conversion of functional groups to more oxidized forms.
Reduction: : Reduction of functional groups to less oxidized forms.
Substitution: : Particularly nucleophilic substitutions at the methyl or cyclohexyl positions.
Common Reagents and Conditions
Oxidizing agents: : Such as potassium permanganate or chromium trioxide.
Reducing agents: : Including lithium aluminum hydride or sodium borohydride.
Nucleophiles: : Such as amines, alcohols, or thiols for substitution reactions.
Major Products
The major products from these reactions depend on the specific reagents and conditions but typically include oxidized or reduced derivatives and substituted analogs of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural attributes which can aid in the development of new materials or catalysis research.
Biology
Biologically, it is explored for its potential interactions with various biomolecules, which could have implications in drug design and biochemistry studies.
Medicine
In medicine, researchers investigate its pharmacological properties, seeking potential therapeutic applications.
Industry
Industrially, its robust structure may lend itself to applications in the development of novel polymers or other functional materials.
Mechanism of Action
The mechanism of action for this compound is often tied to its interaction with specific molecular targets within biological systems. For example, it may bind to certain enzymes or receptors, altering their activity. These interactions can modulate various biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
2-Cyclohexyl-1-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride can be compared to compounds like 2-Cyclohexylimidazo[1,2-a]pyridine and 2-Cyclohexylimidazo[1,2-a]pyrimidine. What sets it apart is its unique imidazo[1,5-a]pyrazine core, which confers different electronic properties and potential biological activities, making it a subject of distinct scientific interest.
By encapsulating the intricate details of its synthesis, reactions, applications, and comparative uniqueness, we've painted a comprehensive picture of this fascinating compound. How does all that sit with you?
Properties
IUPAC Name |
2-cyclohexyl-1-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O.ClH/c1-10-12-9-14-7-8-15(12)13(17)16(10)11-5-3-2-4-6-11;/h11,14H,2-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCHPMRHANLEDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CNCCN2C(=O)N1C3CCCCC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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